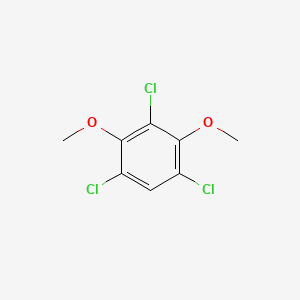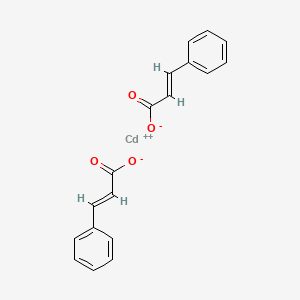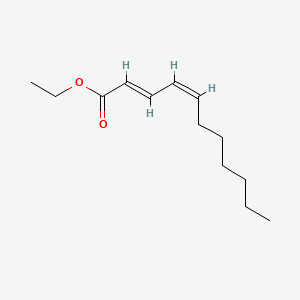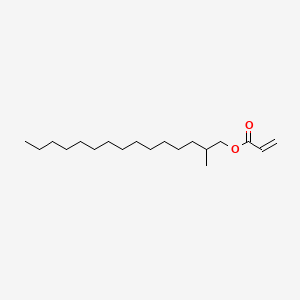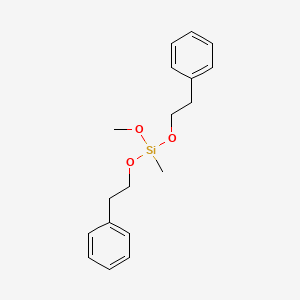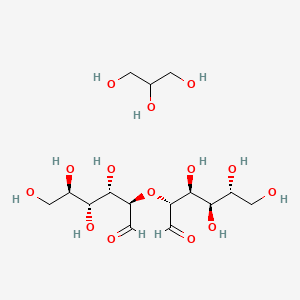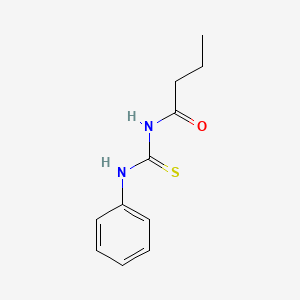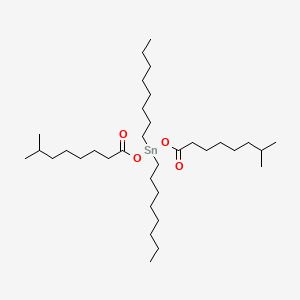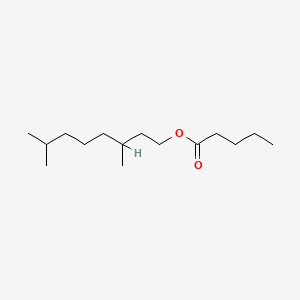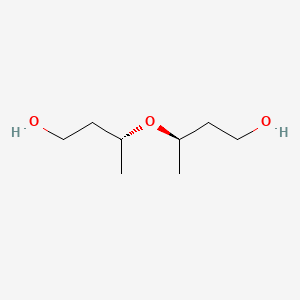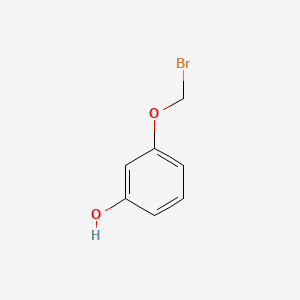
3-Bromomethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromomethoxyphenol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of phenol, where a bromine atom is substituted at the third position and a methoxy group is attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
3-Bromomethoxyphenol can be synthesized through several methods. One common approach involves the bromination of methoxyphenol. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Bromomethoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form methoxyphenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include methoxyphenol and other reduced derivatives.
科学的研究の応用
3-Bromomethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromomethoxyphenol involves its interaction with various molecular targets. The bromine and methoxy groups influence its reactivity and interaction with biological molecules. It can act as an electrophile in substitution reactions and as a nucleophile in other contexts. The specific pathways and targets depend on the application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methoxyphenol: Similar structure but lacks the bromine atom.
3-Bromophenol: Similar structure but lacks the methoxy group.
2-Bromomethoxyphenol: Bromine and methoxy groups are positioned differently.
Uniqueness
3-Bromomethoxyphenol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
71411-97-7 |
|---|---|
分子式 |
C7H7BrO2 |
分子量 |
203.03 g/mol |
IUPAC名 |
3-(bromomethoxy)phenol |
InChI |
InChI=1S/C7H7BrO2/c8-5-10-7-3-1-2-6(9)4-7/h1-4,9H,5H2 |
InChIキー |
DWDIVJYNSCPODR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


